Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-
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Overview
Description
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. Imidazopyrazines are known for their diverse biological activities and are widely used in medicinal chemistry and drug development .
Preparation Methods
The synthesis of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the transition-metal-free strategy described by Trofimov involves three steps: cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and intramolecular cyclization catalyzed by Cs₂CO₃/DMSO .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyrazine scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the development of new synthetic methods and the exploration of its reactivity . In biology and medicine, imidazopyrazines have been investigated for their potential as antituberculosis agents and anticancer compounds . Additionally, these compounds are used in the development of new drugs targeting various molecular pathways .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For example, imidazopyrazines have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including modulation of immune responses and cell proliferation.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines . While all these compounds share a fused heterocyclic structure, they differ in their specific ring systems and functional groups. Imidazo[1,2-a]pyrazines are unique due to their diverse biological activities and their ability to undergo various chemical reactions . Similar compounds include imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and pyrrolopyrazines .
Properties
CAS No. |
787590-84-5 |
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Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H18N4/c1-11(2)12-5-4-6-13(9-12)14-10-19-16-15(17-3)18-7-8-20(14)16/h4-11H,1-3H3,(H,17,18) |
InChI Key |
CZLMUBOUIKRVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
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